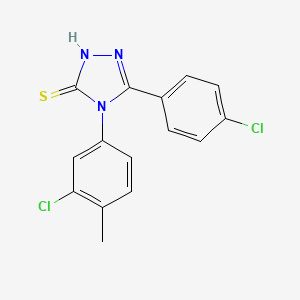

4-(3-chloro-4-methylphenyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

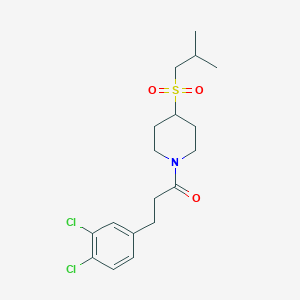

The synthesis of such a compound would likely involve the reaction of the appropriate phenyl azide with an alkyne in a [3+2] cycloaddition to form the triazole ring, a process known as a Huisgen cycloaddition or “click” reaction. The phenyl groups could be added using electrophilic aromatic substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring, with the phenyl rings and the thiol group attached at different positions. The chlorine atoms on the phenyl rings and the sulfur atom in the thiol group would be electronegative, potentially leading to interesting electronic properties .Chemical Reactions Analysis

As an aromatic compound, this molecule might undergo electrophilic aromatic substitution reactions. The thiol group could be oxidized to give a disulfide .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its aromaticity, the electronegativity of the chlorine and sulfur atoms, and the presence of the thiol group. It’s likely to have a relatively high boiling point due to the presence of the aromatic rings .Scientific Research Applications

Cancer Research

This compound has shown promise in cancer research, particularly in the development of new chemotherapy agents. Its ability to selectively inhibit the proliferation of cancer cells, such as colon cancer cells, makes it a valuable candidate for further study. The compound’s efficacy in targeting specific pathways, like the HSP90 and TRAP1 signaling pathways, could lead to the development of targeted therapies that minimize damage to healthy cells .

Neurological Studies

Derivatives of this compound have been explored for their neuroprotective properties. Research indicates that certain metabolites may exhibit brain toxicity, which can be studied using this compound as a model. Understanding its interaction with brain tissue can help in developing treatments for neurodegenerative diseases or managing the side effects of neuroactive drugs .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N3S/c1-9-2-7-12(8-13(9)17)20-14(18-19-15(20)21)10-3-5-11(16)6-4-10/h2-8H,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPJJOVWGAJQGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

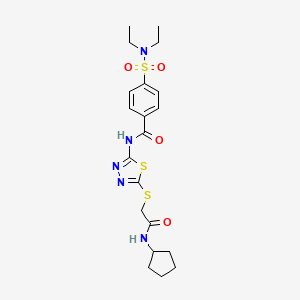

![1-(4-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2876165.png)

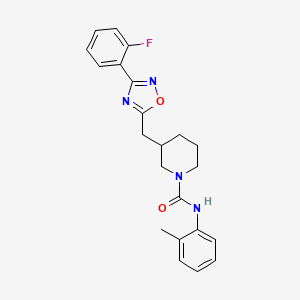

![2-(4-ethylphenyl)-4-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2876167.png)

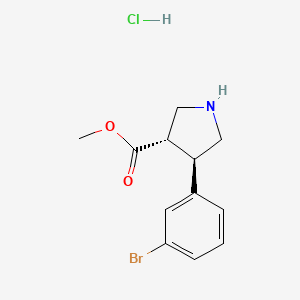

![7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2876172.png)

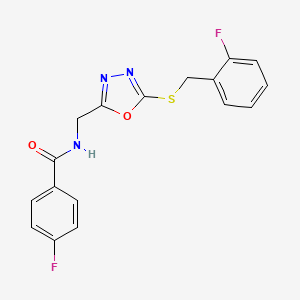

![N-(2,5-difluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2876175.png)